Nonvolatile Classification vs. Volatile NDMA: Physical Property Dichotomy Critical for Analytical Method Selection
N(1)-Nitroso-3-nitromethylindole is explicitly classified and titled as a nonvolatile N-nitroso compound in the primary characterization literature [1][2]. This contrasts directly with N-nitrosodimethylamine (NDMA), the volatile N-nitrosamine also produced from gramine nitrosation. NDMA has a boiling point of 152–154 °C at 760 mmHg, whereas N(1)-nitroso-3-nitromethylindole has a predicted boiling point of 398.3 °C at 760 mmHg , representing a ~245 °C difference that dictates fundamentally different sample preparation, extraction, and gas chromatography protocols. In the gramine nitrosation system, NDMA is the only volatile N-nitrosamine formed, while N(1)-nitroso-3-nitromethylindole and indole-3-carboxylic acid are the two major nonvolatile products isolated by preparative HPLC [3].
| Evidence Dimension | Volatility classification and boiling point |
|---|---|
| Target Compound Data | Nonvolatile classification; predicted boiling point 398.3 ± 34.0 °C at 760 mmHg; density 1.48 ± 0.1 g/cm³ (predicted) |
| Comparator Or Baseline | NDMA: volatile classification; boiling point 152–154 °C at 760 mmHg; density ~1.0 g/cm³ |
| Quantified Difference | Boiling point difference of ~245 °C; volatility class: nonvolatile vs. volatile |
| Conditions | Predicted physicochemical properties (ACD/Labs Percepta); gramine nitrosation at pH 3.4, room temperature, 1 hr [3] |
Why This Matters
For procurement decisions, this nonvolatile classification means the compound requires fundamentally different analytical workflows (HPLC vs. GC headspace) than volatile nitrosamine standards, making it the appropriate reference material for laboratories specifically quantifying nonvolatile N-nitroso compounds in food, beverage, or pharmaceutical matrices.
- [1] Ahmad MU, Libbey LM, Scanlan RA. Synthesis of N1-nitroso-3-nitromethylindole: a nonvolatile N-nitroso compound isolated from the nitrosation of the alkaloid gramine. Food Addit Contam. 1987;4(1):45-8. PMID: 3556675. View Source
- [2] Ahmad MU, Libbey LM, Barbour JF, Scanlan RA. Isolation and characterization of products from the nitrosation of the alkaloid gramine. Food Chem Toxicol. 1985;23(9):841-7. PMID: 4043884. View Source
- [3] Ahmad MU, Libbey LM, Barbour JF, Scanlan RA. Isolation and characterization of products from the nitrosation of the alkaloid gramine. Food Chem Toxicol. 1985;23(9):841-7. PMID: 4043884. View Source
